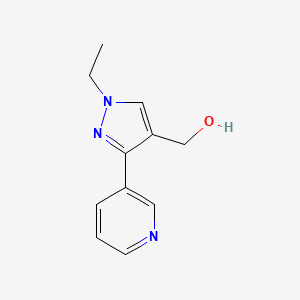
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol, also known as EPPPM, is a synthetic compound with a variety of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent for the determination of inorganic and organic compounds, and as an inhibitor of enzymes. EPPPM has a wide range of biochemical and physiological effects, and it is also used in laboratory experiments for its advantages and limitations.
Scientific Research Applications
Complex Synthesis and Structural Studies
Complexes of cyclic π-perimeter hydrocarbon platinum group metals have been synthesized using ligands derived from pyrazole and pyridine compounds similar to (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol. These complexes, characterized by various spectroscopic methods and single-crystal XRD studies, show potential for detailed structural analysis and applications in coordination chemistry (Sairem et al., 2012).
Catecholase Activity and Copper Complexes
Catecholase activity investigations have been conducted using in situ copper complexes with pyrazole and pyridine-based ligands related to this compound. The reaction rates of these complexes depend on various factors such as the carbonic chain bound to the pyrazole ring, demonstrating their potential for catalytic and enzymatic activity studies (Mouadili et al., 2013).
Antimicrobial and Antimycobacterial Activity
Pyrazole derivatives, structurally akin to this compound, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These compounds, characterized by various spectroscopic techniques, show promise in the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).
Synthesis and Structural Analysis of Complexes
Various complexes have been synthesized using ligands derived from pyrazole and pyridine, demonstrating the versatility of these compounds in forming stable complexes with different metals. These complexes have been characterized by spectroscopy and X-ray diffraction, contributing to the understanding of their structural properties (Magubane et al., 2017).
properties
IUPAC Name |
(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-4-3-5-12-6-9/h3-7,15H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRJUBMQLGDQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

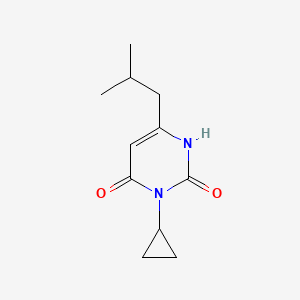
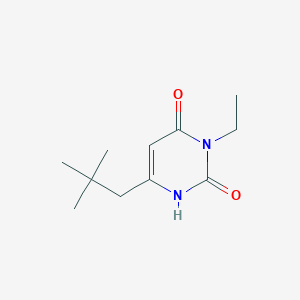
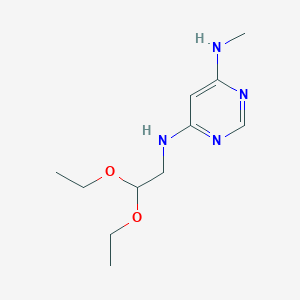
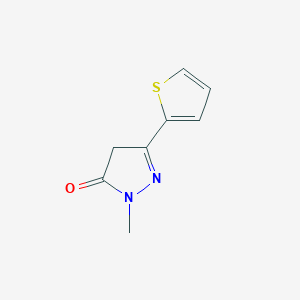
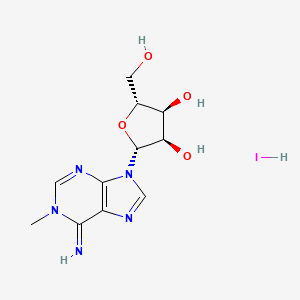
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
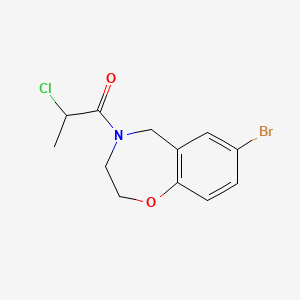
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
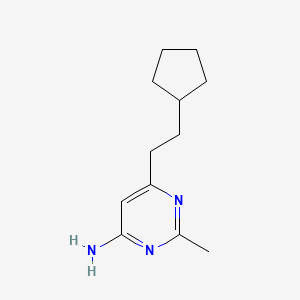
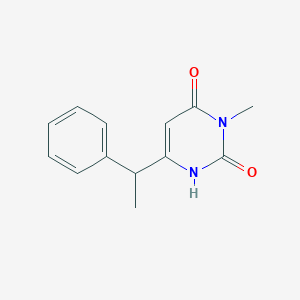


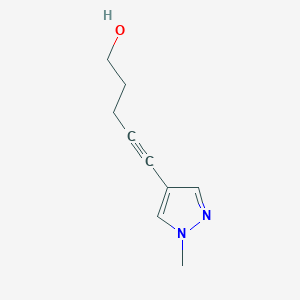
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)